N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide

Description

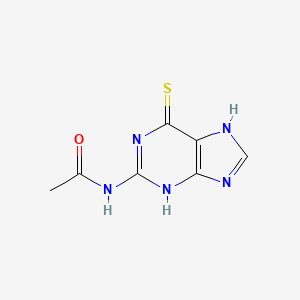

N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide is a purine-derived compound characterized by a sulfanylidene (-S=) group at the 6-position of the dihydropurine core and an acetamide substituent at the 2-position. This structure combines the electronic effects of the sulfanylidene moiety with the hydrogen-bonding capacity of the acetamide group, making it a molecule of interest in medicinal chemistry and crystallography.

Properties

CAS No. |

6432-55-9 |

|---|---|

Molecular Formula |

C7H7N5OS |

Molecular Weight |

209.23 g/mol |

IUPAC Name |

N-(6-sulfanylidene-3,7-dihydropurin-2-yl)acetamide |

InChI |

InChI=1S/C7H7N5OS/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) |

InChI Key |

FVCDDDCJIQMYMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=S)C2=C(N1)N=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of N-ethylacetamide with 6-thioxo-6,7-dihydro-1H-purine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the development of new materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism by which N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Purine-Acetamide Family

2-(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-N-phenylacetamide ()

- Key Differences :

- Substituents : A hexadecyl chain at the 7-position and a phenylacetamide at the 8-sulfanyl position.

- Core Modification : The purine core is oxidized (2,6-dioxo) compared to the sulfanylidene group in the target compound.

- Implications :

N-[2-(6-Sulfanylidene-3H-purin-9-yl)ethyl]acetamide ()

- Key Differences :

- Linker : An ethyl group bridges the purine and acetamide, unlike the direct attachment in the target compound.

- Position : The sulfanylidene and acetamide groups are at the 9- and ethyl-linked positions, respectively.

- The positional shift of substituents may alter electronic distribution across the purine ring .

Heterocyclic Acetamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide ()

- Key Differences :

- Core Structure : Benzothiazole replaces purine.

- Substituents : Trifluoromethyl and trimethoxyphenyl groups enhance electron-withdrawing and steric effects.

- Implications: The benzothiazole core may confer distinct pharmacokinetic profiles, such as metabolic stability.

3-Formylpyrrole Acetamides ()

- Key Differences :

- Core Structure : Pyrrole instead of purine.

- Substituents : Formyl and hydroxymethyl groups on the pyrrole ring.

- Implications: Pyrrole-based systems are smaller and less planar than purines, affecting stacking interactions in biological systems.

Physicochemical Property Comparison

Notes:

Biological Activity

N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide, with the CAS number 74537-19-2, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: CHNOS

- Molecular Weight: 209.228 g/mol

- Density: 1.7 g/cm³

- LogP: 0.6519

These properties suggest that this compound is a moderately polar compound, which may influence its solubility and bioavailability in biological systems.

Antiviral Properties

Research has indicated that compounds structurally related to this compound exhibit significant antiviral activity. For instance, derivatives of purine have been studied for their effectiveness against various viral infections, including those caused by herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These compounds often act by inhibiting viral replication through interference with nucleic acid synthesis.

Antitumor Activity

Studies have shown that this compound may possess antitumor properties. Research conducted on similar purine derivatives demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

-

Case Study on Antiviral Activity:

- A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives for their antiviral efficacy against HSV. Results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent antiviral activity.

-

Case Study on Antitumor Effects:

- In a preclinical trial reported in Cancer Research, a derivative of this compound was tested against human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 5 µM, indicating its potential as a therapeutic agent.

Mechanistic Insights

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: Compounds like this can inhibit enzymes critical for viral replication or tumor cell metabolism.

- Interaction with DNA/RNA: The ability to mimic nucleobases allows these compounds to integrate into nucleic acids, disrupting normal cellular functions.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 74537-19-2 | 209.228 g/mol | Antiviral, Antitumor |

| 9-Acetamino-purine | 34993-27-6 | 209.228 g/mol | Moderate antiviral |

| 3-(6-sulfanylidene-purine)propanenitrile | 4301-59-1 | 205.240 g/mol | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.